molecular formula C10H16N4O2 B13883634 2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone

2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone

Cat. No.: B13883634
M. Wt: 224.26 g/mol
InChI Key: KNOISLPVYOECGI-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone is a heterocyclic compound that features both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone typically involves the reaction of 4-amino-3-methylpyrazole with a morpholine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
  • 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile

Uniqueness

2-(4-Amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone is unique due to the presence of both a pyrazole and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2-(4-amino-3-methylpyrazol-1-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C10H16N4O2/c1-8-9(11)6-14(12-8)7-10(15)13-2-4-16-5-3-13/h6H,2-5,7,11H2,1H3

InChI Key

KNOISLPVYOECGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC(=O)N2CCOCC2

Origin of Product

United States

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